Cyclohexyldimethylsilane

Description

Context within Silane (B1218182) and Organosilicon Compound Classification

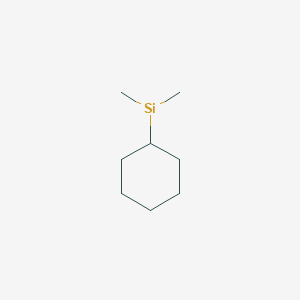

Cyclohexyldimethylsilane belongs to the family of organosilicon compounds, which are characterized by the presence of at least one silicon-carbon bond. wikipedia.orgsbfchem.com More specifically, it is classified as a silane, a compound containing a silicon-hydrogen bond. Its structure features a cyclohexyl group and two methyl groups attached to a silicon atom, which also bears a hydrogen atom. This unique combination of a bulky cycloalkyl group and reactive Si-H bond defines its chemical behavior. scbt.com The presence of the cyclohexyl group provides significant steric hindrance, which influences its reactivity in various chemical environments. scbt.com

The general class of organosilicon compounds is vast and includes silanes, siloxanes, and silicones. scbt.comchemicalbook.com These materials have found widespread use due to properties like high thermal stability, electrical insulation, and biocompatibility. scbt.com

Foundational Significance in Chemical Research

This compound serves as a valuable reagent and intermediate in a multitude of chemical reactions. Its significance stems from its role as a reducing agent and its participation in hydrosilylation reactions, which are fundamental processes in organic synthesis. google.compsu.edu The ability of silanes like this compound to add across unsaturated bonds is a cornerstone of organosilicon chemistry, enabling the formation of new carbon-silicon bonds. libretexts.orgwikipedia.org

Researchers utilize silicon compounds to explore novel synthetic routes and to create materials with tailored properties for applications in electronics, optics, and nanotechnology. scbt.com The study of reaction mechanisms involving silicon compounds also provides crucial insights into their chemical behavior. scbt.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 29681-56-9 |

| Molecular Formula | C8H18Si |

| Boiling Point | 148.8±7.0 °C (Predicted) chemicalbook.com |

| Density | 0.808 g/mL at 25 °C (lit.) chemicalbook.com |

| Refractive Index | n20/D 1.448 (lit.) chemicalbook.com |

This table is interactive. Click on the headers to sort.

Detailed Research Findings

This compound has been the subject of numerous research studies, revealing its utility in various synthetic transformations.

One area of significant research is its use in hydrosilylation reactions . This process involves the addition of a Si-H bond across a double or triple bond, a reaction of great importance in the synthesis of organosilicon compounds. libretexts.orgwikipedia.org For instance, in a rhodium-catalyzed Si-H insertion reaction with N-nosylhydrazones, this compound smoothly afforded the corresponding insertion product in an 80% yield. acs.org This highlights its efficiency in forming new silicon-carbon bonds under catalytic conditions.

Furthermore, this compound has been employed in ruthenium-catalyzed silylation of C-H bonds in arylphosphines. sci-hub.se This method provides a direct route to ortho-silylated arylphosphines, which are valuable ligands in catalysis. sci-hub.se The reaction with this compound yielded the corresponding silylation product, demonstrating its compatibility with transition metal catalysis for C-H functionalization. sci-hub.se

In the realm of asymmetric synthesis, this compound has been utilized in enantioselective conjugate additions . For example, p-methoxybenzoyl this compound adds to N,N-dimethyl acrylamide (B121943) derivatives in the presence of a chiral phosphite (B83602) catalyst. nih.gov This reaction produces α-silyl-γ-ketoamides, which can be further transformed into valuable chiral building blocks. nih.gov

The compound also functions as a reducing agent . google.com In a study on the preparation of fluticasone, this compound was listed among other silanes as a useful reducing agent. google.com

Properties

InChI |

InChI=1S/C8H17Si/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDSHJDHYXKJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462185 | |

| Record name | Cyclohexyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-56-9 | |

| Record name | Cyclohexyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclohexyldimethylsilane and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on the creation of the core cyclohexyldimethylsilane structure. These approaches are fundamental for obtaining the parent compound, which can then be used in further derivatization.

A primary and versatile method for creating carbon-silicon bonds is through the use of Grignard reagents. numberanalytics.comgeeksforgeeks.org These organometallic compounds, with the general formula RMgX, act as potent nucleophiles. geeksforgeeks.org In the synthesis of this compound, a Grignard reagent is typically prepared by reacting a cyclohexyl halide with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). geeksforgeeks.org

The synthesis of this compound derivatives can be achieved by reacting a cyclohexyl Grignard reagent (e.g., cyclohexylmagnesium chloride) with a suitable chlorosilane. For instance, reacting cyclohexylmagnesium chloride with dichlorodimethylsilane (B41323) would yield Chloro(cyclohexyl)dimethylsilane. This reaction involves the nucleophilic attack of the cyclohexyl group from the Grignard reagent on the electrophilic silicon atom of the chlorosilane, displacing a chloride ion. The reaction must be conducted under anhydrous (water-free) conditions, as Grignard reagents are highly reactive towards protic solvents. geeksforgeeks.orgudel.edu

Table 1: Grignard Reagent Synthesis Example

| Reactant 1 | Reactant 2 | Solvent | Product |

| Cyclohexylmagnesium Halide | Dichlorodimethylsilane | Diethyl ether or THF | Chloro(cyclohexyl)dimethylsilane |

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is a powerful and atom-economical method for synthesizing organosilanes. libretexts.orgmdpi.com This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's or Karstedt's catalyst. mdpi.comrsc.org The general mechanism involves the oxidative addition of the Si-H bond to the metal center, coordination of the unsaturated substrate (like an alkene), insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the organosilane product. libretexts.org

This method is particularly useful for creating functionalized derivatives. For example, (3-aminopropyl)this compound is synthesized via the hydrosilylation of allylamine (B125299) with this compound. osti.gov This specific reaction attaches a propyl-amine group to the silicon atom, yielding a silylamine. Such reactions are crucial in producing molecules with tailored properties for specific applications, like CO2 capture. osti.govgatech.edu

Table 2: Hydrosilylation Reaction for Silylamine Synthesis

| Hydrosilane | Unsaturated Substrate | Catalyst Type | Product |

| This compound | Allylamine | Platinum-based | (3-aminopropyl)this compound |

Functional Group Interconversion and Derivatization Strategies

Starting with a core cyclohexyldimethylsilyl structure, various derivatives can be prepared through functional group interconversion, allowing for the synthesis of a wide array of specialized organosilane reagents.

Halogenated organosilanes are key intermediates in organosilicon chemistry. Chloro(cyclohexyl)dimethylsilane is a prominent example, serving as a precursor for further modifications. cymitquimica.com Its synthesis is often achieved through the Grignard reaction described previously, where cyclohexylmagnesium chloride reacts with an excess of dichlorodimethylsilane. The presence of the reactive Si-Cl bond in Chloro(cyclohexyl)dimethylsilane allows for nucleophilic substitution reactions, making it a valuable building block for more complex molecules. cymitquimica.com This compound is characterized as a colorless to pale yellow liquid. cymitquimica.com

Table 3: Properties of Chloro(cyclohexyl)dimethylsilane

| Property | Value |

| CAS Number | 71864-47-6 cymitquimica.com |

| Molecular Formula | C₈H₁₇ClSi cymitquimica.comuni.lu |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Key Reactivity | Reactive Si-Cl bond for nucleophilic substitution cymitquimica.com |

Complex organosilane reagents can be designed for specific catalytic applications. A notable example is aryl[2-(hydroxypro-2-yl)cyclohexyl]dimethylsilane. researchgate.netresearchgate.net This robust aryl(trialkyl)silane reagent is synthesized through a general route and is utilized in nickel-catalyzed aryl-aryl cross-coupling reactions. researchgate.net The presence of the intramolecular hydroxyl group is thought to facilitate the formation of a pentacoordinated silicate, which aids in the transmetalation step of the catalytic cycle. researchgate.net The synthesis of this reagent demonstrates a sophisticated derivatization strategy to create a highly stable and recyclable catalyst component. researchgate.netresearchgate.net These reagents have proven effective in cross-coupling reactions with aryl chlorides and tosylates, which are typically less reactive substrates. researchgate.net

Silylamines are a class of organosilicon compounds containing a nitrogen atom bonded to a silicon atom, often via an alkyl spacer. As mentioned, (3-aminopropyl)this compound is synthesized via the hydrosilylation of allylamine. osti.gov This derivatization introduces an amine functionality, which can dramatically alter the chemical properties of the molecule. For instance, silylamines like (3-aminopropyl)this compound have been investigated as "reversible ionic liquids." gatech.edu These compounds can react with CO2 to form an ionic liquid state and release the CO2 upon heating, making them promising candidates for carbon capture technologies. gatech.edugatech.edu The synthesis of such silylamines is straightforward and allows for systematic structural modifications to optimize their properties for specific applications. gatech.edu

Applications of Cyclohexyldimethylsilane in Advanced Organic Synthesis

Reagent in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and silicon-based reagents have gained prominence as effective coupling partners. Cyclohexyldimethylsilane and its derivatives are instrumental in several such catalytic systems.

Nickel-catalyzed cross-coupling reactions provide an economical and effective method for forming aryl-aryl bonds. While traditional methods often rely on more reactive starting materials, recent advancements have enabled the use of less expensive and more abundant aryl chlorides and tosylates. In this context, robust aryl(trialkyl)silane reagents, activated by a mild base, have proven effective. researchgate.net

A notable system employs highly stable and readily accessible 2-(2-hydroxyprop-2-yl)cyclohexyl-substituted arylsilanes for the nickel-catalyzed, silicon-based cross-coupling with aryl chlorides and tosylates. rsc.orgresearchgate.net This process is significant as it proceeds in a highly chemoselective manner without the need for fluoride (B91410) activators, which are often required for silicon-based coupling reactions. researchgate.net The reaction is facilitated by a mild carbonate base. rsc.orgresearchgate.net The protocol demonstrates high tolerance for various functional groups, including acetyl, cyano, chloro, formyl, and alkoxycarbonyl moieties. researchgate.net A key advantage of this method is the ability to quantitatively recover a reusable cyclic silyl (B83357) ether, enhancing the sustainability of the process. researchgate.net

Table 1: Nickel-Catalyzed Aryl-Aryl Cross-Coupling System

| Component | Description | Source(s) |

|---|---|---|

| Silicon Reagent | Aryl[2-(hydroxypro-2-yl)cyclohexyl]dimethylsilane | researchgate.net |

| Catalyst | Nickel complex (e.g., NiCl₂(dppe)) | researchgate.netrsc.org |

| Electrophiles | Aryl Chlorides, Aryl Tosylates | rsc.orgresearchgate.net |

| Activator | Mild carbonate base | researchgate.netrsc.org |

| Key Features | Fluoride-free, highly chemoselective, recyclable silyl ether byproduct | researchgate.net |

The synthesis of complex bioactive molecules, such as substituted tetracyclines, often requires multi-step procedures that can be streamlined using modern catalytic methods. nih.govnih.gov Palladium-catalyzed carbonylation offers a powerful tool for introducing carbonyl groups, which serve as key handles for further functionalization. nih.govgoogle.com

In the synthesis of substituted tetracycline (B611298) compounds, a palladium-catalyzed reductive carbonylation reaction can selectively convert an iodo group at the C9 position into a carboxaldehyde. google.com This transformation utilizes carbon monoxide as a C1 source, a palladium catalyst, and a silane (B1218182) as a reducing agent. google.comgoogle.com this compound is explicitly mentioned as a suitable silane for this purpose, offering a less toxic and cost-effective alternative to traditional tin-based reagents like Bu₃SnH. google.comgoogle.com The resulting carboxaldehyde-substituted tetracyclines are crucial intermediates that can be further elaborated. google.com For instance, these intermediates can undergo subsequent reductive amination reactions to install diverse amine functionalities, leading to the creation of libraries of complex tetracycline derivatives with potentially enhanced biological activity. google.comgoogle.comnih.gov

Table 2: Palladium-Catalyzed Synthesis of Substituted Tetracyclines

| Step | Reagents & Catalysts | Function of this compound | Result | Source(s) |

|---|---|---|---|---|

| Reductive Carbonylation | Tetracycline reactive intermediate (e.g., 9-iodotetracycline), Carbon Monoxide, Palladium Catalyst, Phosphine Ligand, Base | Serves as a silicon-based reducing agent. | Carboxaldehyde substituted tetracycline. | google.comgoogle.com |

| Reductive Amination | Carboxaldehyde intermediate, Amine, Reducing Agent | Not directly involved in this step. | Aminomethyl substituted tetracycline. | google.com |

Role in C-H Activation and Silylation Reactions

Direct functionalization of unactivated C-H bonds is a major goal in organic synthesis, offering a more atom-economical approach to building molecular complexity. This compound plays a key role as a silylating agent in several C-H activation protocols catalyzed by transition metals.

The synthesis of ortho-silylated arylphosphines, which are valuable ligands and building blocks, can be achieved through ruthenium-catalyzed C-H silylation. sci-hub.senih.gov This transformation enables the direct reaction between arylphosphines and hydrosilanes. sci-hub.se The reaction exhibits excellent ortho-selectivity, which is attributed to the formation of a four-membered metallacyclic intermediate involving chelation by the phosphorus atom. sci-hub.senih.govsnnu.edu.cn

The catalytic system demonstrates broad functional group compatibility. sci-hub.se Various hydrosilanes can be employed, and this compound (CyMe₂SiH) has been shown to effectively silylate diphenyl(p-tolyl)phosphine (B86748) to give the corresponding product in a 72% yield. sci-hub.se The reaction is not limited to simple triphenylphosphine; diarylalkylphosphines and heteroaromatic phosphines are also suitable substrates, generally showing excellent selectivity for silylation at the aromatic C-H bonds. sci-hub.se

Table 3: Ruthenium-Catalyzed Aromatic C-H Silylation of Arylphosphines

| Substrate (Arylphosphine) | Hydrosilane | Catalyst System | Key Feature | Source(s) |

|---|---|---|---|---|

| Triphenylphosphine | Triethylsilane | [RuCl₂(p-cymene)]₂ / NBE | Ortho-selective C-H silylation. | sci-hub.se |

| Diphenyl(p-tolyl)phosphine | This compound | [RuCl₂(p-cymene)]₂ / NBE | Product formed in 72% yield. | sci-hub.se |

| Diarylalkylphosphines | Various Hydrosilanes | [RuCl₂(p-cymene)]₂ / NBE | Sole selectivity at aromatic C-H bonds. | sci-hub.se |

The utility of the ruthenium-catalyzed system extends beyond aromatic C-H bonds to include the more challenging silylation of C(sp³)-H bonds. snnu.edu.cn Specifically, the system is effective for the benzylic C-H silylation of arylphosphines and other substrates containing benzylic positions. sci-hub.senih.gov

In substrates containing both aromatic and benzylic C-H bonds, the ruthenium catalyst preferentially activates the benzylic position. sci-hub.se For example, the reaction of dimethyl(phenyl)phosphine with this compound results in benzylic C-H silylation to afford the product in excellent yield. sci-hub.se The reaction accommodates a variety of functional groups on the aryl ring, including fluorine, chlorine, bromine, and esters. sci-hub.sesnnu.edu.cn When substrates with longer alkyl chains are used, such as an ethyl group, the silylation occurs exclusively at the terminal methyl group, demonstrating high regioselectivity. sci-hub.sesnnu.edu.cn

Table 4: Ruthenium-Catalyzed Benzylic C-H Silylation

| Substrate | Hydrosilane | Catalyst | Selectivity / Outcome | Source(s) |

|---|---|---|---|---|

| Dimethyl(phenyl)phosphine | This compound | [RuCl₂(p-cymene)]₂ / NBE | Preferential benzylic silylation in excellent yield. | sci-hub.se |

| Triarylphosphines with methyl groups | Various Hydrosilanes | [RuCl₂(p-cymene)]₂ / NBE | Facile benzylic C-H silylation. | sci-hub.se |

| Phosphine with ethyl group | Various Hydrosilanes | [RuCl₂(p-cymene)]₂ / NBE | Silylation occurs exclusively at the methyl group. | sci-hub.sesnnu.edu.cn |

Si-H Insertion Reactions

Si-H insertion reactions, where a carbene is formally inserted into a silicon-hydride bond, are a powerful method for constructing C-Si bonds. nih.gov These reactions provide access to valuable α-silyl carbonyl compounds and other organosilicon products. nih.govrsc.org this compound is a competent substrate in these transformations, which are often catalyzed by rhodium, iridium, or iron complexes. nih.govacs.orgnih.gov

In one study, an iridium(I)-catalyzed Si-H bond insertion using amide-sulfoxonium ylides as carbene precursors was developed. nih.gov this compound proved to be a suitable substrate, delivering the desired silicon-incorporated amide product in 70% yield. nih.gov Similarly, Rh(II)-catalyzed Si-H insertion reactions using nosyl-hydrazones as diazo precursors have been explored. acs.orgnih.gov In this system, the reaction of a model diazo compound with this compound proceeded smoothly to afford the corresponding insertion product in 80% yield. acs.orgnih.gov These examples underscore the utility of this compound in trapping catalytically generated carbenes to form functionalized organosilanes.

Table 5: Si-H Insertion Reactions with this compound

| Catalyst System | Carbene Precursor | Product Type | Yield with CyMe₂SiH | Source(s) |

|---|---|---|---|---|

| Iridium(I) | Amide-sulfoxonium ylide | α-Silyl amide | 70% | nih.gov |

Rhodium(II)-Catalyzed Si-H Insertion (e.g., with aryl diazo compounds)

Rhodium(II) paddlewheel complexes are effective catalysts for carbene transfer reactions, including the insertion of carbenes into silicon-hydrogen (Si-H) bonds. This methodology provides a direct route to the formation of carbon-silicon bonds, yielding synthetically valuable benzyl (B1604629) silanes.

In a notable application, this compound undergoes efficient Si-H insertion with aryl diazo compounds generated in situ from nosyl-protected hydrazones. The reaction is catalyzed by dirhodium(II,II) paddlewheel complexes. Research has shown that using this compound with a specific aryl diazo compound in the presence of a rhodium catalyst affords the corresponding insertion product in a high yield of 80%. mdpi.com This transformation is sensitive to reaction conditions, with the choice of solvent and base playing a critical role. Dioxane has been identified as an optimal solvent for facilitating the degradation of the hydrazone precursor to the reactive diazo species. mdpi.com The heteroleptic catalyst, Rh₂(OAc)₃(2-OX), has been shown to provide the highest yield of the silane product when dioxane is the solvent. mdpi.com

Table 1: Rhodium(II)-Catalyzed Si-H Insertion of this compound

| Reactant 1 | Reactant 2 Precursor | Catalyst | Solvent | Yield |

|---|

This reaction highlights the utility of this compound in generating complex organosilanes under relatively mild conditions, leveraging the well-established reactivity of rhodium carbenes. mdpi.comnih.gov The resulting benzyl silanes are valuable intermediates, for instance, as chiral auxiliaries and in the synthesis of biologically active molecules. mdpi.com

Heteroatom-Hydrogen Insertion Reactions (e.g., Si-H bond insertion in α-silyl amides)

The insertion of a carbene into a heteroatom-hydrogen bond is a powerful tool for forming carbon-heteroatom bonds. Transition metal-catalyzed Si-H insertion reactions of α-diazo carbonyls have become a key method for accessing α-silyl carbonyl compounds. orgsyn.orgwikiwand.com More recently, amide-sulfoxonium ylides have been developed as robust carbene precursors for these transformations. sigmaaldrich.comacs.org

In this context, iridium(I) catalysis has proven effective for the selective Si-H bond insertion reaction to produce α-silyl amides. Studies have demonstrated that cyclohexyl-substituted silanes are suitable substrates for this transformation. Specifically, the reaction of this compound with an amide-sulfoxonium ylide in the presence of an iridium(I) catalyst, such as [Ir(COD)Cl]₂, proceeds smoothly to deliver the desired α-silyl amide product in a 70% yield. orgsyn.org This process is characterized by its operational simplicity, mild conditions (30 °C), and broad substrate scope. orgsyn.orgsigmaaldrich.com

Table 2: Iridium(I)-Catalyzed Si-H Insertion for α-Silyl Amide Synthesis

| Silane Substrate | Carbene Precursor | Catalyst | Yield |

|---|

This methodology provides an efficient and chemoselective route to α-functionalized amides, which are present in many medicinally active molecules. sigmaaldrich.comrsc.org The use of stable and accessible amide-sulfoxonium ylides as carbene precursors represents a significant advantage over traditional, often sensitive, α-diazo esters. acs.org

Precursor for Hydroxymethylation Reactions (by analogy with related silylmethyl Grignard reagents)

By analogy with well-established organosilicon chemistry, this compound can serve as a precursor for a nucleophilic silylmethyl species used in hydroxymethylation reactions. The key intermediate is a silylmethyl Grignard reagent, which can be prepared by reacting the corresponding (halomethyl)silane with magnesium metal. orgsyn.orgthieme-connect.de

The analogous synthetic pathway for this compound would involve two steps:

Halogenation: Conversion of this compound to (chloromethyl)this compound.

Grignard Formation and Reaction: Reaction of (chloromethyl)this compound with magnesium turnings in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, (cyclohexyldimethylsilyl)methylmagnesium chloride. orgsyn.orgadichemistry.combyjus.com This nucleophilic reagent can then react with an electrophile.

For hydroxymethylation, the Grignard reagent is reacted with formaldehyde (B43269) (CH₂O). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. byjus.comwisc.edu A subsequent acidic workup protonates the resulting alkoxide, yielding the primary alcohol, 2-(cyclohexyldimethylsilyl)ethanol. wisc.edu Silylmethyl Grignard reagents are established nucleophilic reagents for the hydroxymethylation of ketones and aldehydes. wikiwand.comwikipedia.org

Table 3: Proposed Hydroxymethylation via Cyclohexyldimethylsilylmethyl Grignard Reagent

| Step | Reactants | Product |

|---|---|---|

| 1 | (Chloromethyl)this compound, Mg, Ether | (Cyclohexyldimethylsilyl)methylmagnesium chloride |

This synthetic route demonstrates the potential of this compound as a foundational unit for creating more complex functionalized molecules.

Functional Building Block in Multi-Component Systems

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov Functionalized silanes have been successfully employed as building blocks in such reactions.

For instance, a ruthenium-catalyzed three-component reaction has been developed to synthesize α-silyl-β-hydroxyl vinylsilanes. This MCR brings together an aldehyde, an alkyne, and a silane. nih.gov While not specifying this compound, this reaction establishes the principle of incorporating a silane unit into a complex product in one pot. In this system, even formaldehyde can be used as the aldehyde component. nih.gov

In another example of silanes serving as key components in MCRs, alkynyltrimethoxysilanes have been used as nucleophiles in a reaction with aldehydes and primary amines to construct highly substituted tetrahydropyran (B127337) (THP) rings. rsc.org This again showcases the versatility of organosilanes as functional building blocks for creating diverse molecular scaffolds. The ability to vary each of the starting materials makes MCRs a powerful tool for generating libraries of compounds for applications in drug discovery and materials science. acs.orgresearchgate.net

Table 4: Examples of Silanes in Multi-Component Reactions

| MCR Type | Key Components | Silane Role | Product Class |

|---|---|---|---|

| Ruthenium-catalyzed MCR | Aldehyde, Alkyne, Silane | Building Block | α-Silyl-β-hydroxyl vinylsilanes nih.gov |

The participation of silanes in MCRs underscores their value in constructing complex molecules with high efficiency and modularity.

Catalytic Roles and Involvement in Polymer Science

Co-Catalyst and Ligand Design in Transition Metal Catalysis

In the field of transition metal catalysis, organosilanes like cyclohexyldimethylsilane are crucial for the synthesis of a wide array of compounds. researchgate.netresearchgate.net Transition metals, by their nature, can act as catalysts due to their ability to exist in various oxidation states and adsorb substances onto their surfaces. chemguide.co.uk These catalytic processes are vital for producing industrially important organosilicon materials, such as organofunctional silanes and silicones. researchgate.net The design of catalysts often involves creating systems that are highly selective and active, sometimes by immobilizing homogeneous catalysts onto solid supports to combine the benefits of both catalytic types. cmu.edunajah.edu

Metallocene catalysts, particularly those based on titanium, zirconium, and hafnium, are highly active in olefin polymerization. cmu.edu These catalysts, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), can polymerize olefins with high efficiency. tripod.com Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is a key reaction in this context, often catalyzed by transition metals to produce organosilicon compounds. researchgate.netresearchgate.net

While direct evidence of this compound's use with bis(indenyl)metallocenes is not extensively detailed in the provided results, the general mechanism involves the activation of the metallocene dichloride by a co-catalyst, creating a catalytic species that can initiate polymerization. cmu.edutripod.com The structure of the metallocene, including the bridge between the indenyl rings, can significantly influence the catalyst's activity and the properties of the resulting polymer. mdpi.com For instance, metallocenes with heteroatoms like nitrogen, oxygen, or sulfur in the indenyl ligand framework show altered catalytic properties in olefin polymerization. researchgate.net The steric and electronic properties of ligands are critical in determining the catalytic outcome. nih.gov

The synthesis of organosilicon functional materials relies heavily on the development of innovative and efficient catalytic processes. aist.go.jp Hydrosilylation is a cornerstone reaction for creating functional siloxanes, which have numerous applications. researchtrends.net These reactions are catalyzed by a range of transition metal complexes, with a focus on improving selectivity, activity, and catalyst reusability. researchgate.netresearchtrends.net

Recent research has focused on developing catalytic systems that are both highly effective and environmentally friendly, such as using ionic liquids to immobilize rhodium complexes for the synthesis of epoxy functional siloxanes. researchtrends.net This approach allows for high selectivity and easy separation and reuse of the catalyst. researchtrends.net The development of new catalytic reactions using abundant 3d-transition metals like iron and cobalt is also an active area of research, aiming to replace more expensive precious metal catalysts. aist.go.jprsc.org These efforts are part of a broader initiative to create novel manufacturing processes for high-performance organosilicon materials with controlled structures. aist.go.jp The functionalization of polysiloxanes can also be achieved through post-polymerization modifications of polymers containing active sites. researchgate.net

Contributions to Silicone Polymer Synthesis

Silicone polymers, or polysiloxanes, are characterized by a backbone of alternating silicon and oxygen atoms (-Si-O-). libretexts.org The synthesis of these polymers can be achieved through several methods, with ring-opening polymerization (ROP) of cyclosiloxanes being a prominent technique. gelest.comresearchgate.net In this process, the Si-O-Si bonds in a cyclic monomer are cleaved and reformed to create linear polymer chains. gelest.com

This compound can contribute to silicone polymer synthesis through its ability to form siloxane bonds. scbt.com The Si-H group in this compound can react with silanols (Si-OH) in a condensation reaction to form a siloxane linkage (-Si-O-Si-) and hydrogen gas. This reactivity allows it to be incorporated into a growing polysiloxane chain or to act as an end-capping agent to control the molecular weight of the polymer. The industrial preparation of silicones often involves the hydrolysis of dichlorosilanes to form silanols, which then condense into polysiloxanes. msu.edu The chain length can be controlled by adding a monofunctional silane (B1218182), which terminates the chain. msu.edu

The synthesis of functional polysiloxanes is a key area of research, with methods being developed to create polymers with specific properties and functionalities. researchgate.netnih.gov The Piers-Rubinsztajn reaction, for example, allows for the synthesis of linear polysiloxanes with controlled molecular weights and yields. nih.gov

Influence of Steric Hindrance on Reactivity in Catalytic Environments

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org In catalysis, steric effects play a crucial role in determining the selectivity and rate of reactions. wikipedia.orgresearchgate.net The bulky cyclohexyl group on this compound imparts significant steric hindrance, which influences its reactivity. scbt.com

This steric bulk can affect how the molecule interacts with a catalyst's active site. For example, in hydrosilylation reactions, the size of the substituents on the silicon atom can influence the regioselectivity of the addition to an alkene. sigmaaldrich.com A bulky group may favor the formation of one isomer over another by sterically shielding one side of the molecule. The steric environment around a catalyst's active site, influenced by ligands, is key to controlling reaction pathways. nih.gov In some cases, remote steric hindrance on a ligand can enhance catalytic activity. nih.gov

The table below illustrates how the steric properties of different silane substituents can influence catalytic reactions, although specific data for this compound was not available in the search results. The data is hypothetical and for illustrative purposes.

| Silane | Substituent | Relative Rate of Hydrosilylation | Predominant Isomer |

| Triethoxysilane | -OEt | 1.0 | Linear |

| Methyldiethoxysilane | -Me, -OEt | 0.8 | Linear |

| This compound | -Cyclohexyl, -Me | 0.5 | Branched |

| Triisopropylsilane | -iPr | 0.2 | Branched |

This table is illustrative and based on general principles of steric hindrance.

Precursors for Polymerization Reactions in Materials Science (e.g., silorane-based composites)

This compound can serve as a precursor or a building block in the synthesis of more complex molecules used in materials science. One notable application is in the area of low-shrinkage dental composites, which utilize silorane-based resins. nih.govbjmu.edu.cn

Siloranes are hybrid monomers that combine a siloxane backbone with a reactive oxirane (epoxy) ring. researchgate.net The polymerization of these monomers occurs through a cationic ring-opening mechanism of the oxirane group, which is different from the free-radical chain-growth polymerization of traditional methacrylate-based composites. bjmu.edu.cnresearchgate.net This ring-opening process leads to significantly lower polymerization shrinkage, which is a major advantage in dental restorations as it reduces stress at the tooth-restoration interface. nih.govnih.gov

While this compound is not a silorane itself, its Si-H group can be used in a hydrosilylation reaction to attach it to a molecule containing an oxirane ring and a vinyl group, thereby forming a custom silorane monomer. The siloxane component, which could be derived from a molecule like this compound, contributes to the hydrophobicity and low shrinkage of the final polymer network. researchgate.netjcda.ca The development of silorane-based composites represents a significant advancement in dental materials, offering improved marginal integrity and durability. nih.govnih.gov

Theoretical and Computational Investigations of Cyclohexyldimethylsilane Reactivity

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are fundamental tools for elucidating the detailed pathways of chemical reactions at the molecular level. rsc.org For cyclohexyldimethylsilane, these methods can map out the energetic landscape of potential reactions, such as hydrolysis, oxidation, or dissociation. By calculating the energies of reactants, products, and intermediate transition states, researchers can predict the feasibility and kinetics of a reaction. rsc.orghydrophobe.org These computational approaches are essential for understanding the behavior of silanes in various chemical environments. hydrophobe.org

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods are a class of quantum chemistry calculations that are derived from first principles, without the inclusion of empirical parameters. iastate.edusemanticscholar.org These methods solve the Schrödinger equation to provide detailed information about the electronic structure, geometry, and energy of molecules like this compound. nih.gov

In studying reaction mechanisms, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are used to:

Optimize the geometries of reactants, transition states, and products.

Calculate the energies of these species to determine reaction barriers and thermodynamics.

Analyze the molecular orbitals to understand how electron distribution changes during a reaction.

For instance, an ab initio study could model the hydrolysis of the Si-H bond in this compound, identifying the transition state for the nucleophilic attack of a water molecule and calculating the activation energy for this process. acs.org

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule based on its electron density. youtube.com DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying complex organosilanes. acs.orgresearchgate.net

DFT analyses for this compound would typically involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculations: Confirming that optimized structures are true minima or transition states and obtaining thermodynamic data.

Reaction Pathway Mapping: Locating transition states that connect reactants and products to understand the mechanism. researchgate.net

Electronic Property Calculation: Determining properties like orbital energies (HOMO/LUMO), which are crucial for predicting reactivity. mdpi.com

For example, DFT could be employed to investigate the dissociation of the Si-H bond on a silicon surface, calculating the activation energy and providing insights relevant to chemical vapor deposition processes. acs.org

Modeling of Electronic Structure and Reactivity Patterns

The electronic structure of a molecule dictates its reactivity. researchgate.netmdpi.com Computational modeling allows for a detailed analysis of how electrons are distributed within this compound and how this distribution influences its chemical behavior.

Key aspects of electronic structure modeling include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com

Electrostatic Potential (ESP): An ESP map visually represents the charge distribution on the molecular surface. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the area around the silicon-hydride bond would be a key focus of such an analysis.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron distribution and identifying reactive sites.

Solvation Effects in Reaction Pathways

Reactions are rarely performed in the gas phase; they typically occur in a solvent, which can significantly influence reaction pathways and rates. researchgate.net Computational models account for solvation effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged intermediates or transition states.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. miami.edu The reacting molecules (solute) are treated with a high level of quantum theory, while the surrounding solvent molecules are treated with less computationally expensive molecular mechanics. This method is crucial for reactions where specific solute-solvent interactions, like hydrogen bonding, play a key role in the mechanism. nih.gov

For this compound, studying its hydrolysis would necessitate including water molecules explicitly to accurately model the hydrogen bonding and proton transfer steps that are central to the reaction mechanism. nih.gov

Conformational Analysis and Steric Effects

The three-dimensional structure of this compound, particularly the conformation of the cyclohexyl ring, is critical to its reactivity. researchgate.net The cyclohexyl group predominantly exists in a chair conformation, where substituents can occupy either an axial or an equatorial position. youtube.com

Conformational Analysis: Computational methods can calculate the relative energies of different conformers. For this compound, the key equilibrium is the ring-flip that interconverts the axial and equatorial positions of the dimethylsilyl group. Due to steric hindrance, the conformer with the bulky dimethylsilyl group in the more spacious equatorial position is expected to be significantly more stable. libretexts.orgsapub.org This preference minimizes unfavorable 1,3-diaxial interactions. sapub.org

Steric Effects: The size and orientation of the cyclohexyl and dimethylsilyl groups create steric hindrance that can influence reaction rates. nih.govresearchgate.net For example, a nucleophile approaching the silicon atom may face less steric obstruction when the dimethylsilyl group is in the equatorial position. Computational models can quantify these steric effects by calculating the energy required for a reactant to approach from different trajectories, helping to explain stereoselectivity in reactions.

| Conformer | Substituent Position | Relative Energy (kJ/mol) | Population (at 298 K) | Key Steric Interaction |

| Equatorial | Dimethylsilyl group is equatorial | 0.0 (Reference) | >99% | Gauche interactions with C-C bonds of the ring |

| Axial | Dimethylsilyl group is axial | ~9-11 | <1% | 1,3-Diaxial interactions with axial hydrogens |

Note: The energy values are typical for a bulky substituent on a cyclohexane (B81311) ring and are provided for illustrative purposes.

Emerging Research Frontiers and Applications

Design of Reversible Ionic Liquids for Carbon Capture (e.g., silylamine derivatives)

A significant area of research is the use of silylamine derivatives, synthesized from silanes like cyclohexyldimethylsilane, in the formulation of Reversible Ionic Liquids (RevILs) for carbon capture. unt.eduosti.gov RevILs represent a novel class of solvents designed to address the high energy costs and operational issues associated with traditional aqueous amine-based CO2 scrubbing technologies. unt.edufrontiersin.org

Silylamines are also utilized in other CO2-related chemical transformations. For instance, they can react with CO2 to synthesize urea (B33335) derivatives. nih.gov This process involves the initial formation of silylcarbamates, which then react further with the silylamine to produce the thermodynamically favored urea and a disilyl ether byproduct. nih.gov

Development of Advanced Materials with Tunable Properties

The distinct properties of this compound make it a valuable building block in materials science for creating advanced materials with tailored characteristics. scbt.comscilit.com Its derivatives, such as chloro(cyclohexyl)dimethylsilane, are often used in the synthesis of specialized silane-based materials and for surface modification processes. cymitquimica.com

The combination of the hydrophobic cyclohexyl group and the reactive dimethylsilane (B7800572) moiety allows for precise control over material properties. scbt.comcymitquimica.com For example, when used in surface modification, it can enhance the hydrophobicity and adhesion of the treated material. cymitquimica.com The steric bulk of the cyclohexyl group influences the reactivity of the silicon center, which can be exploited to control the pathways of polymerization and cross-linking reactions, leading to polymers with specific structures and properties. scbt.com

The ability of the silane (B1218182) group to form stable siloxane bonds is fundamental to its role in silicone polymer synthesis. scbt.com By incorporating this compound or its derivatives into the polymer backbone, chemists can tune the final material's properties, such as thermal stability, flexibility, and compatibility with non-polar environments. scbt.com This pursuit of materials with tunable properties is a major driver in materials science, with researchers exploring various strategies to create materials that can respond to external stimuli. researchgate.net

Mechanistic Elucidation of Novel Chemical Transformations

Understanding the precise step-by-step pathway by which a chemical reaction occurs is a fundamental goal of chemistry, enabling the rational design of better catalysts and reaction conditions. acs.orgrsc.org The mechanistic study of novel chemical transformations involving organosilicon compounds like this compound is a key research frontier. researcher.life Such studies are crucial for developing new synthetic methods and optimizing existing ones. acs.org

The unique structure of this compound, with its sterically demanding cyclohexyl group and reactive silicon center, influences its behavior in chemical reactions. scbt.com Elucidating the mechanisms of these reactions involves a combination of experimental and computational techniques. rsc.orgnih.gov Experimental approaches include kinetic studies to determine reaction rates, the isolation and characterization of reactive intermediates, and spectroscopic analysis. rsc.orgnih.gov These experimental data are often paired with computational studies, such as Density Functional Theory (DFT) calculations, to model reaction energetics and investigate the structure of transient species. rsc.orgnih.gov

For example, in reactions involving silanes as reducing agents, mechanistic studies can identify key catalytic intermediates, such as metal-hydride complexes, and determine whether a reaction proceeds through specific pathways. nih.gov By understanding how the steric and electronic properties of the silane influence the reaction pathway, chemists can predict the outcomes of new transformations and design more selective and efficient catalysts. rsc.orgnih.gov The insights gained from these mechanistic investigations are essential for advancing the application of compounds like this compound in organic synthesis and materials science.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H18Si | chemdad.com |

| Molecular Weight | 142.31 g/mol | chemdad.comnih.gov |

| CAS Number | 29681-56-9 | chemdad.comnih.gov |

| Density | 0.808 g/mL at 25 °C | chemdad.com |

| Refractive Index | n20/D 1.448 | chemdad.com |

| Flash Point | 89 °F (31.7 °C) | chemdad.com |

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| Chloro(cyclohexyl)dimethylsilane |

| This compound |

| Phenyl silane |

| Pinacol borane |

Q & A

Q. What are the key physicochemical properties of cyclohexyldimethylsilane, and how do they influence experimental design?

this compound (C₈H₁₈Si) has a density of 0.808 g/mL at 25°C and a boiling point of 148.8°C at 760 mmHg . These properties necessitate careful handling in inert atmospheres to prevent hydrolysis or oxidation. Its low flash point (89°F) requires adherence to strict safety protocols, such as avoiding open flames during reflux setups. Researchers should prioritize solvent compatibility (e.g., nBu₂O as a reaction medium ) and temperature control to optimize reaction efficiency.

Q. What synthetic methodologies are effective for preparing this compound-derived silyl ethers?

Pd-nanoparticle-catalyzed dehydrogenative silylation is a robust method. For example, reacting this compound (0.5 mmol) with alcohols like (−)-menthol (1.25 mmol) at 70°C in nBu₂O with 15 mg Pd catalyst yields silyl ethers efficiently. Increasing catalyst load (30 mg) and temperature (100°C) can enhance yields for sterically hindered substrates .

Q. How can researchers characterize this compound and its derivatives?

Key techniques include:

- FT-IR spectroscopy : To identify Si–O–C stretching vibrations (1050–1250 cm⁻¹) in silyl ethers.

- NMR spectroscopy : ¹H and ¹³C NMR for structural confirmation (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm) .

- Chromatography : Column chromatography for purification, with yields quantified via GC-MS or HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of this compound impact catalytic silylation reactions?

The cyclohexyl group introduces significant steric hindrance, which slows reaction kinetics but improves selectivity. For instance, in Pd-NP-catalyzed reactions, bulky silanes like this compound achieve high yields (e.g., 85–90%) due to reduced side reactions, whereas less hindered silanes may favor byproduct formation . Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify these effects.

Q. What statistical methods are recommended for resolving contradictions in silylation reaction data?

Contradictions in yield or selectivity data may arise from uncontrolled variables (e.g., moisture, catalyst aging). Researchers should:

- Perform ANOVA to assess batch-to-batch variability.

- Use Arrhenius plots to evaluate temperature-dependent rate inconsistencies.

- Apply multivariate regression to isolate steric (Tolman cone angle) and electronic (Hammett σ) parameters .

Q. How can reaction mechanisms involving this compound be validated experimentally?

- Isotopic labeling : Deuterated substrates (e.g., D-labeled alcohols) to track H-transfer steps.

- Kinetic isotope effects (KIE) : Compare kₐₗᴄ/Kₐₗᵢ to distinguish concerted vs. stepwise pathways.

- In situ spectroscopy : Operando FT-IR or Raman to detect transient intermediates (e.g., Pd–Si adducts) .

Data Analysis & Reporting Guidelines

Q. How can conflicting reports on this compound reactivity be reconciled?

Discrepancies often arise from differing catalyst systems (homogeneous vs. heterogeneous). Researchers should:

- Compare turnover frequencies (TOF) across studies.

- Evaluate solvent effects (polar vs. nonpolar) on silane activation barriers.

- Use meta-analysis tools to aggregate data from peer-reviewed sources (avoiding non-academic platforms like benchchem) .

Q. What gaps exist in the current understanding of this compound chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.